E4 protein, tomato

Methionine sulfoxide reductase Thioredoxin regeneration Enzyme kinetics

The E4 protein from tomato (Solanum lycopersicum), registered under CAS 127362-11-2, is the translational product of the ethylene-inducible E4 gene (also designated MSRA; Gene ID: and is formally classified as a peptide methionine sulfoxide reductase A (MSRA; EC 1.8.4.11). First identified as one of four ethylene-responsive transcripts in ripening tomato fruit , the E4 protein catalyzes the thioredoxin-dependent reduction of methionine-S-sulfoxide residues back to methionine, thereby functioning in oxidative protein repair and redox signaling during climacteric fruit ripening.

Molecular Formula C9H12F2O
Molecular Weight 0
CAS No. 127362-11-2
Cat. No. B1178308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE4 protein, tomato
CAS127362-11-2
SynonymsE4 protein, tomato
Molecular FormulaC9H12F2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E4 Protein, Tomato (CAS 127362-11-2): Procurement-Relevant Identity and Functional Classification


The E4 protein from tomato (Solanum lycopersicum), registered under CAS 127362-11-2, is the translational product of the ethylene-inducible E4 gene (also designated MSRA; Gene ID: 101253577) and is formally classified as a peptide methionine sulfoxide reductase A (MSRA; EC 1.8.4.11) [1]. First identified as one of four ethylene-responsive transcripts in ripening tomato fruit [2], the E4 protein catalyzes the thioredoxin-dependent reduction of methionine-S-sulfoxide residues back to methionine, thereby functioning in oxidative protein repair and redox signaling during climacteric fruit ripening [3]. The protein is encoded on chromosome 3, comprises two exons, and bears the RefSeq accession NP_001307131.1 [1]. Its expression is tightly coupled to the ethylene burst at the onset of ripening, distinguishing it from constitutively expressed MSRA paralogs and making it a specific molecular tool for dissecting ethylene signal transduction and fruit developmental programs.

Why In-Class Methionine Sulfoxide Reductases Cannot Substitute for E4 Protein, Tomato (CAS 127362-11-2)


Although the tomato genome encodes at least four additional MSRA paralogs (SlMSRA2–SlMSRA5), empirical evidence demonstrates that these family members are not functionally interchangeable with E4. Despite SlMSRA2 sharing 93.4% amino acid sequence identity with E4, the two enzymes exhibit mechanistically distinct catalytic regeneration pathways [1]. Furthermore, Northern blot analyses reveal that organ-specific expression patterns of E4 and SlMSRA2 are remarkably divergent, indicating fundamentally different transcriptional regulatory programs [2]. At the physiological level, E4 occupies a unique position in the ethylene signal transduction hierarchy: its expression is selectively abolished under conditions where other ripening-associated transcripts (E8, PG, ACC oxidase, E17, J49, D2) continue to accumulate, and unlike those genes, E4 expression cannot be restored by exogenous propylene treatment [3]. More recently, E4 was identified as the cognate methionine sulfoxide reductase A that specifically targets the master ripening transcription factor NON-RIPENING (NOR) for redox repair, a regulatory function not attributed to other MSRA family members [4]. These cumulative findings—spanning catalytic mechanism, transcriptional regulation, and substrate specificity—establish that generic substitution by other MSRA enzymes would fundamentally alter experimental outcomes in any system interrogating ethylene biology, fruit ripening, or plant redox signaling.

E4 Protein, Tomato (CAS 127362-11-2): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Trx-Dependent Catalytic Regeneration: E4 Retains Full Activity in the Physiological Thioredoxin System Whereas SlMSRA2 Is Functionally Inactive

In a direct head-to-head enzymatic comparison of recombinant E4 and SlMSRA2 proteins purified under identical conditions, both enzymes displayed comparable catalytic activity when the chemical reductant DTT was used as the electron donor. However, when the physiologically relevant thioredoxin (Trx)-dependent regeneration system was employed, SlMSRA2 exhibited extremely low activity whereas E4 retained robust catalytic function [1]. Site-directed mutagenesis further mapped the mechanistic basis of this divergence: Cys-37 was identified as the key catalytic residue in E4, and Cys-194—but not Cys-180—serves as the first recycling cysteine in the Trx-dependent system [1]. The C-terminal truncation present in SlMSRA2, which is absent in E4, is implicated in this loss of Trx-dependent regeneration competence [1].

Methionine sulfoxide reductase Thioredoxin regeneration Enzyme kinetics Oxidative stress

E4 Occupies an Irreplaceable Node in the Ethylene Signal Transduction Hierarchy: Expression Is Obligately Ethylene-Dependent and Cannot Be Bypassed

In transgenic tomato fruits expressing antisense LE-ACS2 RNA driven by the constitutive CaMV 35S promoter, ethylene biosynthesis was suppressed by more than 99% (to below 0.1 nL/g fresh weight), and these fruits failed to ripen [1]. Under this condition, E4 gene expression was completely inhibited. Critically, while treatment with exogenous propylene (an ethylene analog) restored the expression of multiple ripening-associated genes—including polygalacturonase (PG), ACC oxidase (pTOM13), E8, E17, J49, and phytoene desaturase (D2)—E4 transcript accumulation was not restored [1]. This places E4 in a genetically distinct, obligately ethylene-dependent regulatory pathway that cannot be bypassed by downstream ethylene analog signaling, in contrast to the E8, PG, and other ripening genes that reside in an independent (developmental) pathway [1].

Ethylene signaling Fruit ripening Transcriptional regulation Antisense genetics

93.4% Amino Acid Identity Masks Fundamentally Divergent Organ-Specific Expression Patterns Between E4 and SlMSRA2

SlMSRA2 and the E4 gene share 93.4% amino acid sequence identity, which might superficially suggest functional redundancy [1]. However, Northern blot analysis across multiple tomato organs revealed that the expression patterns of E4 and SlMSRA2 are remarkably different [1]. SlMSRA2 is broadly expressed across vegetative and reproductive tissues, whereas E4 expression is tightly restricted to ripening fruit and is strongly ethylene-inducible—a pattern consistent with E4's classification as an ethylene-responsive gene [1][2]. Furthermore, SlMSRA2 is truncated at the C-terminus relative to E4, a structural difference that directly correlates with the loss of Trx-dependent regeneration capacity [2]. Among the broader MSRA family (SlMSRA2–SlMSRA5), SlMSRA4 exhibited the highest catalytic efficiency (Kcat/Km) toward dabsyl-MetSO—3-fold and 6.5-fold higher than SlMSRA2 and SlMSRA3, respectively—while SlMSRA5 showed no detectable activity in the DTT-dependent system [1]. E4 was not included in that specific kinetic comparison, but its unique ethylene-inducible expression and Trx competence distinguish it from all other family members.

Gene family Tissue-specific expression MSRA paralogs Ethylene induction

NOR Transcription Factor Redox Repair: E4 Is the Cognate MSRA That Specifically Restores DNA-Binding Capacity of the Master Ripening Regulator

NON-RIPENING (NOR) is a master transcription factor regulating tomato fruit ripening, and its methionine oxidation (sulfoxidation) at residue Met-138 was shown to reduce its DNA-binding capacity and transcriptional regulatory activity in vitro [1]. Among the tomato methionine sulfoxide reductase family, E4 (SlMsrE4, MSRA) and SlMsrB2 (MSRB) were identified as the cognate reductases that target oxidized NOR. Both enzymes partially repair sulfoxidized NOR and restore its DNA-binding capacity [1]. Crucially, transgenic complementation of the nor mutant with wild-type NOR partially rescues ripening defects, whereas complementation with the oxidation-mimetic NOR-M138Q mutant fails to restore the fruit ripening phenotype, confirming that the Met-138 redox status—regulated by E4—is functionally decisive [1]. This establishes E4 as a specific, non-redundant enzymatic effector in a defined posttranslational regulatory circuit, a role not demonstrated for any other tomato MSRA family member.

Redox regulation Transcription factor repair NOR Posttranslational modification

E4 Protein, Tomato (CAS 127362-11-2): Evidence-Anchored Research and Industrial Application Scenarios


Dissecting the Ethylene-Dependent vs Developmental Branches of Climacteric Fruit Ripening Transcriptional Programs

As established by the antisense LE-ACS2 experiments [1], E4 is the only known ripening-associated gene whose expression is obligately ethylene-dependent and cannot be restored by exogenous propylene when ethylene biosynthesis is suppressed. This unique property makes E4 the definitive molecular marker for discriminating between the ethylene-dependent and developmental (ethylene-independent) arms of the ripening transcriptional network. Researchers studying the mechanistic basis of climacteric fruit ripening can procure E4 protein, its encoding cDNA, or promoter constructs to serve as an experimentally validated, pathway-specific reporter that unambiguously reports on the strictly ethylene-dependent signaling branch—a capability not offered by E8, PG, ACC oxidase, or any other ripening-associated gene product.

In Vitro Reconstitution of Thioredoxin-Coupled Methionine Sulfoxide Repair Pathways in Plant Redox Biochemistry

The direct head-to-head comparison of E4 and SlMSRA2 [1] demonstrates that only E4 retains catalytic competence in the physiological thioredoxin (Trx)-dependent regeneration system. For biochemical studies requiring in vitro reconstitution of the complete plant thioredoxin–MSRA redox relay, E4 is the only tomato MSRA that can be used. SlMSRA2, despite 93.4% sequence identity, is functionally silent under Trx-dependent conditions. Procurement of recombinant E4 protein is therefore mandatory for any assay system designed to reflect the authentic in planta redox biochemistry of methionine sulfoxide repair, including coupled enzyme assays with plant thioredoxin isoforms, structural studies of the MSRA–Trx interaction interface, and inhibitor screening campaigns targeting the physiological reduction cycle.

Investigating Redox-Mediated Posttranslational Control of Transcription Factor Activity During Fruit Ripening

The discovery that E4 specifically targets the master ripening transcription factor NOR for redox repair [1] opens a defined experimental paradigm for studying how methionine sulfoxidation regulates transcription factor function in plants. E4 protein can be employed in in vitro sulfoxidation–repair assays to modulate the DNA-binding capacity of NOR and quantitatively assess its transcriptional regulatory output on downstream ripening-related gene promoters. This application is uniquely enabled by E4, as no other tomato MSRA has been shown to interact with or repair NOR. The system is directly relevant to agricultural biotechnology programs aiming to engineer fruit shelf life through targeted redox modulation of ripening transcription factors.

Promoter Engineering for Ethylene-Responsive Transgene Expression in Fruit-Specific Bioproduction Systems

The E4 promoter's unique dual cis-element architecture—requiring cooperative elements at positions -150 to -121 and -40 to +65 relative to the transcription start site for ethylene-responsive activation [1]—provides a structurally defined, well-characterized regulatory module for synthetic promoter design. The E4/E8 hybrid promoter, protected under US patent US6118049A [2], leverages the E4 promoter's ethylene-responsive elements to achieve high-level, fruit-specific, ethylene-inducible transgene expression. This promoter system has documented utility for driving heterologous gene expression—including AdoMetase (S-adenosylmethionine hydrolase) for delayed fruit ripening [2]—in transgenic fruit cells. Procurement of E4 promoter constructs enables rational design of synthetic fruit-specific expression cassettes with validated ethylene-responsive properties.

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